4-(Methylsulfanyl)pyridin-3-amine
Description
Historical Context of Pyridine (B92270) Chemistry Research
The journey into the world of pyridine chemistry began in the 19th century, with its initial isolation from coal tar. nih.gov This discovery marked a pivotal moment in organic chemistry, opening the door to the systematic study of heterocyclic compounds. nih.gov Aminopyridines, as a class of pyridine derivatives, have been the subject of extensive research for decades due to their significant biological activities. sciencepublishinggroup.comresearchgate.net These compounds exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine. sciencepublishinggroup.com The development of synthetic methodologies, such as the Chichibabin amination, has been crucial in advancing the accessibility and derivatization of these foundational molecules. researchgate.net Over the years, research has expanded from basic synthesis to exploring their roles as pharmacophores and their interactions with biological systems, with many aminopyridine-containing drugs receiving FDA approval. rsc.org
Significance of 4-(Methylsulfanyl)pyridin-3-amine within Contemporary Synthetic Chemistry Research
The significance of this compound in modern synthetic chemistry lies in the unique combination of its functional groups: a pyridine ring, an amino group, and a methylsulfanyl group. The pyridine core is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. mdpi.com The amino group provides a key reactive handle for further functionalization, allowing for the construction of more complex molecular architectures. nih.govsioc-journal.cn
The methylsulfanyl (-SCH3) group, and its oxidized form, the methylsulfonyl (-SO2CH3) group, are particularly important in drug design. The methylsulfonyl group, for example, is a key pharmacophore in a variety of selective COX-2 inhibitors. nih.gov Research on related compounds, such as 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, has demonstrated the critical role of the sulfonyl moiety in binding to the active sites of enzymes. nih.gov The methylsulfanyl group itself can be a precursor to the more polar sulfonyl group, offering a synthetic route to modulate a compound's physicochemical properties, such as solubility and hydrogen bonding capacity. jchemrev.com Therefore, this compound serves as a valuable building block for creating libraries of compounds with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | N/A | C6H8N2S | 140.21 |
| 4-(Methylsulfonyl)pyridin-3-amine | 857220-38-3 | C6H8N2O2S | 172.21 |
| 4-(Methylsulfonyl)pyridin-3-amine hydrochloride | 1376319-55-9 | C6H9ClN2O2S | 208.67 |
| 6-(Methylsulfonyl)pyridin-3-amine | 187143-22-2 | C6H8N2O2S | 172.21 |
Note: Data for this table has been compiled from publicly available chemical supplier information. bldpharm.combldpharm.comsigmaaldrich.com
Overview of Key Research Areas and Unexplored Facets Pertaining to this compound
The research landscape for this compound and its analogs is primarily centered on medicinal chemistry and the development of novel therapeutic agents. The structural motifs present in this compound suggest several promising areas of investigation.
Key Research Areas:
Inhibitors of Cyclooxygenase (COX) Enzymes: Given that derivatives containing the methylsulfonylphenyl pyridin-3-amine scaffold have shown potent and selective COX-2 inhibition, this compound is a prime candidate for the synthesis of new anti-inflammatory agents. nih.govresearchgate.net
Antimicrobial and Antiparasitic Agents: Pyridine-based compounds are actively being explored for their efficacy against various pathogens. For instance, imidazopyridines with structures related to our target compound have been optimized for the treatment of visceral leishmaniasis. acs.org The methylsulfanyl group is also found in compounds with demonstrated antimicrobial properties. ontosight.ai
Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. The amino group on this compound allows for the introduction of various side chains that can be designed to target the ATP-binding sites of specific kinases. rcsb.org
GPR119 Agonists: Novel classes of 1H-pyrazolo[3,4-c]pyridine compounds, which share a similar heterocyclic core, have been developed as GPR119 agonists for the potential treatment of type 2 diabetes. The methylsulfonyl group was found to be a beneficial substituent in these studies. jchemrev.com
Unexplored Facets:
While the potential applications in medicinal chemistry are significant, there are several unexplored facets of this compound. There is a lack of publicly available, detailed experimental data for the compound itself.
Detailed Physicochemical Characterization: Comprehensive studies on its solubility, stability, and pKa would be highly valuable for its application in drug discovery programs.
Crystallographic Analysis: To date, no crystal structure of this compound has been reported in the primary literature. Such data would provide invaluable insights into its solid-state conformation and intermolecular interactions, aiding in structure-based drug design. While crystallographic data exists for related compounds like 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, the specific arrangement in the target molecule remains unknown. researchgate.netnih.govnih.gov
Exploration of Diverse Synthetic Transformations: While its use as a building block in creating amide or urea (B33335) derivatives is apparent, a systematic exploration of its reactivity in a broader range of chemical transformations, such as cross-coupling reactions, could unlock novel molecular scaffolds.
Materials Science Applications: The potential of this compound in materials science, for example, as a ligand for metal complexes or as a monomer for functional polymers, has not been investigated.
Table 2: Research Applications of Structurally Related Pyridine Derivatives
| Compound Class | Research Application | Key Findings |
|---|---|---|
| Imidazo[1,2-a]pyridin-3-amines | Selective COX-2 Inhibition | The methylsulfonylphenyl group is crucial for high potency and selectivity. nih.govresearchgate.net |
| Imidazopyridines | Treatment of Visceral Leishmaniasis | Structure-property optimization led to compounds with improved efficacy and metabolic stability. acs.org |
| Pyridyltriazines | Pan-PI3K Inhibition | Discovery of potent pan-inhibitors of class I PI3K for potential cancer therapy. rcsb.org |
| Sulfone-containing nih.govresearchgate.netsioc-journal.cntriazolo[4,3-a]pyridines | Antifungal and Insecticidal Agents | Derivatives showed significant activity against various fungal strains and insect pests. tandfonline.com |
| 1H-pyrazolo[3,4-c]pyridines | GPR119 Agonists | The 4-methylsulfonylphenyl group contributed to high agonist efficacy for potential anti-diabetic agents. jchemrev.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJRXBSOKCHICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylsulfanyl Pyridin 3 Amine
Established Synthetic Pathways for 4-(Methylsulfanyl)pyridin-3-amine
While a specific, high-yield synthesis for this compound is not extensively documented in single publications, its structure can be assembled using established and reliable reactions common in pyridine (B92270) chemistry. A logical and conventional approach involves the sequential functionalization of a pre-existing pyridine ring.
A plausible retro-synthetic analysis suggests starting with a 4-substituted pyridine, such as 4-chloropyridine. The synthesis would proceed through the following key steps:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is an effective leaving group, readily displaced by a sulfur nucleophile. Reaction of a 4-halopyridine with sodium thiomethoxide (NaSMe) would install the desired methylsulfanyl group.
Electrophilic Nitration: The subsequent introduction of a nitro group at the C-3 position can be achieved through electrophilic nitration. The existing methylsulfanyl group at C-4 helps direct the incoming electrophile to the C-3 position.
Reduction of the Nitro Group: The final step is the reduction of the 3-nitro group to the 3-amino group. This transformation is commonly accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), or metals in acidic media like tin(II) chloride or iron.
This multi-step process relies on fundamental, well-understood reactions, making it a robust, albeit potentially lengthy, pathway for accessing the target compound.
Novel and Optimized Synthetic Routes to this compound
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and sustainability. Novel strategies for preparing substituted pyridines focus on minimizing steps, improving yields, and controlling isomer formation.
Achieving the correct 3,4-substitution pattern on a pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which typically directs functionalization to the 2, 4, and 6 positions. Regioselective synthesis is therefore critical.
One advanced strategy involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne allows for the addition of nucleophiles. The regioselectivity of this addition can be controlled by substituents already present on the ring, which influence the distortion of the transient triple bond and thus favor nucleophilic attack at either C-3 or C-4. While this method is powerful for creating highly functionalized pyridines, its application would require a carefully chosen precursor to guide the methylsulfanyl and amino groups (or their precursors) to the correct positions.
Another approach is the direct C-H functionalization of the pyridine ring. Methods like the Minisci reaction, which involves radical alkylation, are traditionally used for late-stage functionalization. However, achieving C-4 selectivity on an unsubstituted pyridine is difficult. Novel strategies employ blocking groups to temporarily occupy more reactive sites (e.g., C-2 and C-6), thereby directing the functionalization to the desired C-4 position. Following the introduction of the methylsulfanyl group, subsequent functionalization at C-3 would be required.
Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring scalability. For the synthesis of substituted aminopyridines, key parameters include the choice of catalyst, solvent, temperature, and reaction time.
In analogous syntheses, such as the preparation of 3-amino-4-methylpyridine (B17607) from 3-bromo-4-methylpyridine, the use of a copper catalyst is essential for the amination step. google.com High temperatures and pressures are often required to drive the reaction to completion. google.com Similarly, the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid demonstrates the importance of the catalyst and ammonia (B1221849) source on reaction efficiency and yield. patsnap.comgoogle.com As shown in the table below, different metal oxides and ammonia sources can significantly impact the reaction outcome. patsnap.comgoogle.com
| Catalyst | Ammonia Source | Solvent | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Copper(I) oxide | Aqueous Ammonia (28%) | Methanol (B129727) | 2 | 95 |
| Silver(I) oxide | Aqueous Ammonia (28%) | Methanol | 1 | - |
| Copper(II) oxide | Ammonium (B1175870) Sulfate | Acetonitrile/Water | 4 | 85 |
| Zinc oxide | Ammonium Chloride | Ethanol/Water | 6 | 84 |
| Copper(II) oxide | Ammonium Carbonate | Water | 4 | 86 |
These examples highlight that a systematic screening of catalysts, reagents, and solvents would be essential to optimize a synthetic route to this compound for high yield and process efficiency.
Applying the principles of green chemistry aims to reduce the environmental impact of chemical manufacturing. This involves designing processes that minimize waste, use less hazardous substances, and are energy efficient.
For a multi-step synthesis of this compound, several green principles can be applied:
Atom Economy: Reactions like catalytic hydrogenation for nitro group reduction have excellent atom economy, as the only byproduct is water. In contrast, using stoichiometric metal reductants like tin or iron generates significant metallic waste.
Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) can significantly reduce environmental and health risks. Solvent-free reactions, where possible, offer an ideal solution.
Catalysis: Utilizing catalytic reagents over stoichiometric ones is a core principle of green chemistry. For instance, using palladium on carbon for hydrogenation allows the catalyst to be recovered and reused, minimizing waste. google.com
By consciously selecting reactions and conditions that align with these principles, the synthesis can be made more sustainable and environmentally friendly.
Precursor Transformations and Intermediate Chemistry Leading to this compound
An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself from acyclic or other heterocyclic precursors. This approach can offer a more direct route to complex substitution patterns.
The transformation of 1,2,4-triazines into pyridines is a powerful synthetic strategy. This typically occurs through an inverse-electron-demand Diels-Alder reaction, where the triazine acts as the diene. A study on the synthesis of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amine derivatives provides a relevant example of this chemistry.
In this process, a 5-cyano-1,2,4-triazine can undergo a solvent-free reaction with a nucleophile, such as an amine. The resulting substituted triazine can then be transformed into a pyridine scaffold under autoclave conditions. A key finding was that the methylsulfanyl group on a triazole precursor remained intact throughout both the initial substitution and the subsequent transformation of the triazine ring into a pyridine. This demonstrates the stability of the methylsulfanyl group under these reaction conditions and suggests that a precursor containing this moiety could be a viable starting point for building the target this compound. This ring-synthesis approach can provide access to substitution patterns that are difficult to achieve through direct functionalization of a pyridine ring.
Reduction of Nitro Pyridine Derivatives to Aminopyridines
The conversion of a nitro group on a pyridine ring to an amino group is a critical step in the synthesis of aminopyridines. A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions. For the synthesis of this compound, the precursor would be 4-(methylsulfanyl)-3-nitropyridine. The reduction of this intermediate is a key step.
Commonly used methods for the reduction of nitropyridines include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This is a widely used and often clean method for the reduction of nitro groups. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is conducted under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate (B1210297).
A general procedure would involve dissolving 4-(methylsulfanyl)-3-nitropyridine in a suitable solvent, adding the catalyst, and then subjecting the mixture to hydrogen gas, often at elevated pressure. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude aminopyridine.
Chemical Reduction: A variety of chemical reducing agents can also be used, which can be advantageous if specific chemoselectivity is required or if hydrogenation equipment is not available. Common reagents for the reduction of nitroarenes include:
Metals in acidic media: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). The reaction of iron powder in acetic acid is also a common and milder alternative.
Metal salts: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a well-established reagent for the reduction of aromatic nitro compounds.
Sulfur-based reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be effective for the reduction of nitro groups, particularly when other reducible functional groups are present acsgcipr.org. These reagents are often used in aqueous or mixed aqueous/organic solvent systems. Given the presence of a methylsulfanyl group in the target molecule, care must be taken to ensure that the chosen reducing agent does not affect the sulfur functionality. However, reductions with reagents like sodium sulfide are known to be compatible with sulfur-containing compounds in some cases acsgcipr.org.
The choice of reducing agent would be guided by factors such as yield, purity of the product, and compatibility with the methylsulfanyl group. Below is a table summarizing potential reduction methods for 4-(methylsulfanyl)-3-nitropyridine.
| Reducing Agent | Typical Solvents | General Reaction Conditions | Potential Advantages | Potential Considerations |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, Methanol, Ethyl Acetate | Room temperature to 50 °C, 1-5 atm H₂ | Clean reaction, high yields | Requires specialized hydrogenation equipment |
| Fe/HCl or Fe/CH₃COOH | Water, Ethanol, Acetic Acid | Reflux temperature | Inexpensive, readily available reagents | Can require harsh acidic conditions, workup can be tedious |
| SnCl₂·2H₂O/HCl | Ethanol, Concentrated HCl | Room temperature to reflux | Effective and reliable | Generates tin waste |
| Na₂S₂O₄ | Water/Methanol, Dioxane | Room temperature to reflux | Mild conditions, often chemoselective | May require careful pH control |
Purification and Isolation Techniques for Research-Grade this compound
Following the synthesis, the crude this compound must be purified to obtain a research-grade product. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, reagents, and byproducts.
Initial Work-up: After the reduction reaction, a standard work-up procedure is employed. If an acidic or basic medium was used for the reaction, a neutralization step is necessary. This is typically followed by extraction of the product into an organic solvent such as ethyl acetate, dichloromethane, or chloroform. The combined organic extracts are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
Column Chromatography: For achieving high purity, column chromatography is a very common and effective method. The choice of stationary phase and mobile phase is crucial for good separation.
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like aminopyridines. Alumina (neutral or basic) can also be an option.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the desired compound from the column. For aminopyridines, which can be somewhat basic and may interact strongly with the acidic silica gel, it is common to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system to improve the peak shape and reduce tailing.
The fractions collected from the column are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to give the purified this compound.
Recrystallization: If the purified compound obtained after chromatography is a solid, recrystallization can be employed as a final purification step to obtain a crystalline product of high purity. The choice of solvent is critical for successful recrystallization. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
A typical recrystallization procedure involves dissolving the compound in a minimal amount of a suitable hot solvent. The hot solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the solution. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The table below summarizes common purification techniques for aminopyridine derivatives.
| Technique | Stationary/Mobile Phase or Solvent | Purpose | Key Considerations |
|---|---|---|---|
| Extraction | Organic Solvents (e.g., Ethyl Acetate, Dichloromethane) and Water | Initial separation from aqueous reagents and salts. | Choice of organic solvent depends on the polarity of the product. |
| Column Chromatography | Stationary: Silica Gel or Alumina Mobile: Hexane/Ethyl Acetate, Dichloromethane/Methanol (often with triethylamine) | Separation from byproducts and unreacted starting materials. | Addition of a base can improve chromatography of amines on silica gel. |
| Recrystallization | Solvents like Ethanol, Methanol, Toluene, or mixtures like Ethyl Acetate/Hexane | Final purification of solid products to obtain high-purity crystalline material. | Proper solvent selection is crucial for good recovery and purity. |
Reactivity and Mechanistic Studies of 4 Methylsulfanyl Pyridin 3 Amine
Electrophilic and Nucleophilic Reactions of the Pyyridine Ring in 4-(Methylsulfanyl)pyridin-3-amine
The pyridine (B92270) ring in this compound is susceptible to both electrophilic and nucleophilic attack, a characteristic influenced by the electronic effects of its substituents. The amino group, being an electron-donating group, activates the pyridine ring towards electrophilic substitution. Conversely, the inherent electron-deficient nature of the pyridine ring makes it a target for nucleophiles.
Recent studies have explored the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov This method, which proceeds via a 4-pyridyl pyridinium (B92312) salt intermediate, allows for the introduction of an amino group at the C4 position with high regioselectivity. nih.gov The electronic tuning of external pyridine reagents plays a crucial role in achieving this selectivity. nih.gov While this specific methodology has not been explicitly reported for this compound, it provides a potential pathway for further functionalization of the pyridine ring.
The reactivity of the pyridine ring can also be influenced by the other functional groups present. For instance, in related pyridine derivatives, the presence of a methylsulfanyl group has been shown to direct the outcome of certain reactions. pleiades.online
Transformations Involving the Amino Group of this compound
The amino group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Diazotization Reactions
Diazotization of aromatic amines is a fundamental reaction that converts the amino group into a diazonium salt, which can then be subjected to a wide array of subsequent transformations. The diazotization of aminopyridines, including those with structures related to this compound, has been documented. thieme-connect.descispace.comraco.cat For example, the diazotization of 2-(1-methylvinyl)pyridin-3-amine is carried out using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. thieme-connect.de Similarly, 4-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be converted to its corresponding diazonium chloride using nitrous acid. raco.cat These diazonium salts are valuable intermediates, readily undergoing coupling reactions with various nucleophiles to form azo dyes and other complex heterocyclic systems. scispace.comraco.cat While specific conditions for the diazotization of this compound are not detailed in the provided results, the general principles established for similar aminopyridines are applicable.
Amidation and Related Derivatizations
The amino group of this compound can readily undergo amidation reactions with carboxylic acids or their derivatives to form the corresponding amides. This transformation is a common strategy in medicinal chemistry to modify the properties of a lead compound. For instance, N-substituted-3-amino-4-halopyridines, which are structurally similar to the target compound, are valuable precursors for the synthesis of imidazopyridines. researchgate.net The direct synthesis of N-substituted derivatives can sometimes be challenging, but protocols involving sequential Boc-deprotection and reductive amination have been developed to overcome these difficulties. researchgate.net
Furthermore, amidation reactions have been employed in the synthesis of various biologically active molecules. For example, the synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves a multi-step process that likely includes an amidation step. The development of efficient catalytic methods, such as the use of triarylsilanols for the direct amidation of carboxylic acids, has expanded the scope and applicability of this reaction. acs.org
Modifications and Reactions of the Methylsulfanyl Moiety in this compound
The methylsulfanyl group (-SCH₃) offers another avenue for the chemical modification of this compound, primarily through oxidation and nucleophilic substitution reactions.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃). This transformation significantly alters the electronic and steric properties of the molecule. The oxidation of sulfides to sulfoxides and sulfones is a well-established process, with a variety of oxidizing agents available to effect the transformation. organic-chemistry.org
In vitro metabolism studies of related tetrasubstituted imidazoles have shown that the methylsulfanyl group can be rapidly oxidized to the corresponding sulfoxide. acs.org Further oxidation to the sulfone can also occur, though often to a lesser extent. acs.org Electrochemical methods have also been developed for the controlled oxidation of sulfides to either sulfoxides or sulfones by adjusting the reaction conditions. researchgate.net For instance, diaryl sulfides and aryl alkyl sulfides can be selectively oxidized to sulfoxides in good yield using a constant current in DMF, while using methanol (B129727) as the solvent and a higher current favors the formation of sulfones. researchgate.net The oxygen source for both the sulfoxide and sulfone functions in these electrochemical oxidations is derived from water. researchgate.net
The resulting sulfoxides and sulfones are themselves valuable synthetic intermediates. For example, the methylsulfonyl group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) is a good leaving group and can be selectively displaced by certain nucleophiles. researchgate.net
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl group can, under certain conditions, act as a leaving group in nucleophilic substitution reactions. This is particularly true when the pyridine ring is activated by electron-withdrawing groups or when the sulfur atom is oxidized to a sulfone. The methylsulfonyl group, in particular, has been shown to be an easily replaceable moiety in purine (B94841) chemistry. wur.nl
In the context of pyrimidine (B1678525) derivatives, the methylsulfanyl group can be displaced by various nucleophiles. researchgate.net For instance, the synthesis of novel 4'-methylsulfanylpyrimidine ribonucleosides has been achieved through the nucleophilic substitution of a 4'-benzoyloxy leaving group. researchgate.net While direct nucleophilic substitution on the unoxidized methylsulfanyl group of this compound may be challenging, its conversion to the more reactive sulfone opens up possibilities for further functionalization at this position.
Transition Metal-Catalyzed Reactions Utilizing this compound
The presence of both a nucleophilic amino group and a potentially reactive methylsulfanyl group, along with the aromatic pyridine core, allows this compound to participate in a variety of transition metal-catalyzed transformations. These reactions are crucial for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse and complex molecular architectures.
While specific studies on Suzuki and Buchwald-Hartwig reactions for this compound are not extensively documented, the reactivity of closely related aminopyridine scaffolds provides significant insight into its potential applications in these cornerstone cross-coupling methods.
The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and a halide or pseudohalide, is a powerful tool for synthesizing biaryl compounds. nih.gov Research on compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates that the aminopyridine framework is highly amenable to palladium-catalyzed Suzuki couplings. In these reactions, the bromo-substituted aminopyridine is coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.govresearchgate.net These reactions typically proceed in good yields, highlighting the compatibility of the amino group with the catalytic cycle. nih.gov It is inferred that a halogenated derivative of this compound would undergo similar transformations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides/pseudohalides and amines. organic-chemistry.org This reaction is fundamental in medicinal chemistry for synthesizing compounds containing arylamine moieties. acs.orgresearchgate.net Studies on related structures, such as the coupling of 2-chloropyridin-3-amine with arylboronic acids or the amination of aryl halides with various amines, show the general utility of these substrates in palladium-catalyzed reactions. rsc.orgscispace.comacs.org The efficiency of these couplings often depends on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands like tBuBrettPhos and BippyPhos showing high efficacy. acs.org For this compound, the amino group itself could act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide, or a halogenated version of the molecule could be coupled with another amine.
The methylsulfanyl group can also play a role. In some contexts, the C-S bond of a methylthio-substituted heterocycle can be activated for cross-coupling, serving as an alternative to a halide. For instance, 2,4-bis(methylsulfanyl)pyrimidine has been shown to undergo regioselective Suzuki and Stille cross-coupling reactions, where one of the methylthio groups is selectively replaced by an aryl group in the presence of a copper(I) co-catalyst. researchgate.net This suggests a potential pathway for the direct functionalization of the 4-position of the pyridine ring.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Biaryl Pyridines | Moderate to Good | nih.govresearchgate.net |
| 2-Chloropyridin-3-amine | Pyridin-3-ylboronic acid | PdCl₂(dppf) / K₂CO₃ | Bipyridine | 88% | scispace.com |
| 1-Bromo-3-(methylsulfonyl)benzene | 3,4-Dimethoxyphenethylamine | Pd₂(dba)₃ / BippyPhos / KOtBu | N-Arylated Amine | 92% | acs.org |
| 2,4-Bis(methylsulfanyl)pyrimidine | Arylboronic acids | Pd(PPh₃)₄ / Cu(I) salt / K₃PO₄ | 2-Aryl-4-(methylsulfanyl)pyrimidine | Major Product | researchgate.net |
Table 1: Examples of Cross-Coupling Reactions with Related Aminopyridine and Methylsulfanyl Scaffolds
The bifunctional nature of this compound, possessing both a nucleophilic amine and a displaceable methylsulfanyl group, makes it an excellent candidate for intramolecular and intermolecular cyclization and annulation reactions to form fused heterocyclic systems.
One key strategy involves the intramolecular displacement of the methylthio group by a neighboring nucleophile. This approach is central to the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. researchgate.net In related syntheses, a methylthio group attached to a dihydropyridine (B1217469) ring is readily displaced by an amino group generated in situ, leading to the formation of a fused ring system. researchgate.net This type of reaction highlights a primary role for the methylsulfanyl group as an effective leaving group in cyclization processes.
Annulation strategies often involve the reaction of an aminopyridine with a bifunctional reagent. For example, functionalized maleimides containing a methylsulfanyl leaving group react with 2-aminopyridines. beilstein-journals.org In these reactions, the amino group of the pyridine initially displaces the methylsulfanyl group. Subsequent intramolecular cyclization can occur, leading to the formation of complex, fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine systems. beilstein-journals.org The reaction outcome is often influenced by substituents on the pyridine ring.
Furthermore, this compound can be envisioned as a key component in multi-component annulation reactions for constructing polysubstituted pyridines and related heterocycles. researchgate.netresearchgate.net These strategies often rely on a cascade of reactions, where the amino group can participate in imine formation, followed by cyclization and aromatization steps. Rhodium-catalyzed double annulation reactions have also been employed to construct complex fused isoquinolines, demonstrating the power of transition metals in facilitating cascade cyclizations. mdpi.com
| Reactant(s) | Reaction Type | Key Transformation | Product | Reference |
| 2-(2-thienyl)ethyl isothiocyanate | Cyclization / Alkylation | Formation of dihydrothieno[3,2-c]pyridine, then reaction with amines | N-Substituted 6,7-dihydrothieno[3,2-c]pyridin-4-amines | researchgate.net |
| 1-Methyl-4-(methylsulfanyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile + 2-Aminopyridine (B139424) | Annulation / Cyclization | Nucleophilic substitution of methylsulfanyl group followed by intramolecular cyclization | 10-Imino-2-methylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dione | beilstein-journals.org |
| Heteroaromatic aminoesters + 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine | Annulation | Condensation and cyclization | Fused Pyrimido[1,2-a]pyrimidine systems | semanticscholar.org |
Table 2: Examples of Cyclization and Annulation Reactions
Reaction Mechanism Elucidation for Transformations Involving this compound
Understanding the reaction mechanisms for transformations involving this compound is essential for optimizing reaction conditions and predicting product outcomes. The mechanisms are generally inferred from well-established principles of transition metal catalysis and physical organic chemistry.
For transition metal-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations, the mechanism universally proceeds through a catalytic cycle involving a palladium center. organic-chemistry.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., a bromo-substituted derivative of our title compound) to a low-valent palladium(0) complex, forming a Pd(II) species.
Transmetalation (Suzuki) or Base-Assisted Amine Coordination/Deprotonation (Buchwald-Hartwig):
In a Suzuki coupling, a base activates the organoboron compound, which then transfers its organic group to the palladium center (transmetalation), displacing the halide. nih.gov
In a Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. acs.org
Reductive Elimination: The final step is reductive elimination, where the two organic partners (aryl-aryl or aryl-amino) are coupled together, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle. organic-chemistry.org The amino group on the pyridine ring can influence the reaction rate and selectivity through its electronic properties and potential to coordinate to the metal center. acs.org
In cyclization reactions involving the displacement of the methylsulfanyl group, the mechanism is typically a nucleophilic substitution. The amino group, either from the same molecule (intramolecular) or a different one (intermolecular), acts as the nucleophile. The methylsulfanyl group is a good leaving group, particularly when protonated or activated by a Lewis acid, because the resulting methanethiol (B179389) is a stable, neutral molecule. In the annulation reaction with a maleimide (B117702) derivative, the mechanism involves an initial Michael-type addition of the amino group to the electron-deficient pyrrole (B145914) ring, followed by the elimination of methanethiol. beilstein-journals.org Subsequent intramolecular cyclization onto a nitrile or other electrophilic group completes the formation of the fused ring system.
Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), help to rationalize observed regioselectivity and stereoselectivity and to understand the energetics of different reaction pathways. nih.govresearchgate.net For instance, DFT studies on related systems have elucidated how substituents on the pyridine ring can favor specific conformations required for C-H activation or cyclometalation, providing a deeper understanding of the factors controlling reactivity. acs.org
Computational and Theoretical Investigations of 4 Methylsulfanyl Pyridin 3 Amine
Quantum Chemical Calculations of 4-(Methylsulfanyl)pyridin-3-amine Molecular Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure of this compound. These calculations provide a detailed picture of the molecule's electronic and geometric features at the atomic level. A common method used for such studies is the B3LYP functional combined with a 6-31G* basis set, which offers a good balance between accuracy and computational cost.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the sulfur atom of the methylsulfanyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine (B92270) ring, making it susceptible to nucleophilic attack. Theoretical calculations for analogous pyridine derivatives suggest that the HOMO-LUMO energy gap for this molecule would be in a range that indicates moderate reactivity.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Conformational Analysis and Stability
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. For this compound, the primary focus of conformational analysis is the rotation around the C-S bond of the methylsulfanyl group and the C-N bond of the amino group.
Theoretical calculations can predict the potential energy surface for these rotations, identifying the most stable conformers (energy minima) and the transition states between them (energy maxima). It is hypothesized that the most stable conformer will exhibit a planar arrangement of the pyridine ring with specific orientations of the methylsulfanyl and amino groups to minimize steric hindrance and maximize favorable electronic interactions. Studies on similar 3-substituted pyridines suggest that the amino group will likely be slightly out of the plane of the pyridine ring. The rotational barrier for the methyl group in the methylsulfanyl substituent is expected to be relatively low. nih.gov
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A (Global Minimum) | Near-planar, specific orientation of -SCH3 and -NH2 groups | 0.00 |
| Conformer B | Rotation of the -SCH3 group | 1.5 - 2.5 |
| Conformer C | Rotation of the -NH2 group | 2.0 - 3.5 |
Reaction Pathway Modeling and Transition State Analysis for this compound Reactions
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
For reactions involving this compound, such as electrophilic substitution on the amino group or nucleophilic substitution on the pyridine ring, theoretical models can calculate the activation energies associated with different possible pathways. Transition state analysis helps to understand the geometry of the molecule at the peak of the energy barrier, revealing the critical atomic rearrangements that govern the reaction rate. For instance, in a hypothetical methylation reaction at the amino group, calculations would model the approach of the methylating agent and the formation of the new C-N bond, identifying the transition state structure and its associated energy.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Indices
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites attractive to electrophiles. The hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential.
Reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices can be calculated from the HOMO and LUMO energies.
| Reactivity Index | Formula | Predicted Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.55 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.30 |
| Electrophilicity Index (ω) | χ²/2η | 2.74 |
Spectroscopic Data Prediction and Validation in Research Characterization
Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts for the protons and carbons in the pyridine ring and the methylsulfanyl and amino groups would be compared to experimental data for structural verification. For instance, the protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the methylsulfanyl group.
Solvent Effects on this compound Reactivity: Theoretical Models
The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Theoretical models can account for solvent effects using various approaches, such as implicit and explicit solvation models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of solvent molecules in the calculation.
For this compound, theoretical studies could investigate how its reactivity changes in solvents of different polarities. For example, a polar solvent might stabilize charged intermediates or transition states in a reaction, thereby altering the reaction rate compared to a nonpolar solvent. These models can provide valuable predictions about the optimal solvent conditions for reactions involving this compound.
Applications of 4 Methylsulfanyl Pyridin 3 Amine in Advanced Organic Synthesis
4-(Methylsulfanyl)pyridin-3-amine as a Versatile Building Block for Complex Molecules
The utility of this compound as a versatile building block stems from the differential reactivity of its functional groups, which allows for selective and sequential transformations. Organic chemists leverage this compound as a foundational element to introduce the 3-amino-4-(methylsulfanyl)pyridine motif into larger, more complex molecules. This scaffold is a key intermediate in the synthesis of a variety of compounds, particularly those with potential biological activity.
The amino group provides a reactive handle for a multitude of classic organic reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and pyrazoles, respectively. These transformations are fundamental in building molecular complexity. For instance, the acylation of the amino group can be a critical step in the synthesis of biologically active amides.
Furthermore, the pyridine (B92270) ring itself can participate in cross-coupling reactions, a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. While the direct use of this compound in such reactions requires careful optimization, its derivatives are frequently employed. The strategic placement of the amino and methylsulfanyl groups influences the electronic properties of the pyridine ring, affecting its reactivity in transition metal-catalyzed processes like Suzuki-Miyaura and Buchwald-Hartwig couplings. acs.org These reactions are indispensable for linking the pyridine core to other aromatic or aliphatic fragments, thereby enabling the assembly of intricate molecular frameworks from simpler precursors.
The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine exemplifies the role of related structures as building blocks in multi-step syntheses to create complex heterocyclic systems. Similarly, the core structure is integral to creating advanced molecules with potential applications in various fields of chemistry.
Integration into Heterocyclic Synthesis for Novel Ring Systems
A significant application of this compound lies in its use as a precursor for the synthesis of novel fused and unfused heterocyclic systems. The bifunctional nature of the molecule, possessing both an endocyclic aromatic nitrogen and an exocyclic primary amine, makes it an ideal candidate for cyclocondensation reactions.
One of the most prominent applications is in the synthesis of imidazo[1,2-a]pyridines. This bicyclic scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous therapeutic agents. The reaction of a 3-aminopyridine (B143674) derivative with an α-haloketone, known as the Chichibabin-type reaction, is a common strategy to construct this ring system. In this context, this compound can react with various α-haloketones to yield a library of 4-(methylsulfanyl)-substituted imidazo[1,2-a]pyridines, which can be further functionalized.
Moreover, the compound serves as a key component in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. bohrium.com By reacting this compound with aldehydes and other nucleophiles or electrophiles in a one-pot synthesis, complex heterocyclic structures such as dihydropyrimidines and other fused systems can be accessed. For example, a convenient one-pot synthesis has been developed for 3-aryl-2-[4-(methylsulfanyl)benzoyl]-2,3,6,7-tetrahydrofuro[3,2-c]pyridin-4(5H)-ones by reacting piperidine-2,4-dione with 4-(methylsulfanyl)phenacyl bromide and various aromatic aldehydes, showcasing the utility of the methylsulfanylphenyl moiety in building novel fused ring systems. bohrium.com
The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions of related bromo-aminopyridines highlights a powerful method for generating biaryl linkages and constructing complex molecules. mdpi.com This approach underscores the potential for creating diverse libraries of compounds by modifying the pyridine core.
Table 1: Examples of Heterocyclic Systems Derived from Aminopyridine Scaffolds
| Starting Material Type | Reagents | Resulting Heterocycle | Reaction Type | Reference |
| 3-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine (B132010) | Cyclocondensation | |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acid, Pd catalyst | 5-Aryl-2-methylpyridin-3-amine | Suzuki Coupling | mdpi.com |
| Piperidine-2,4-dione, Aldehyde | 4-(Methylsulfanyl)phenacyl bromide | Tetrahydrofuro[3,2-c]pyridinone | Multicomponent Reaction | bohrium.com |
Development of New Reagents and Catalysts from this compound Scaffolds
The development of novel reagents and catalysts is a frontier in chemical synthesis, aiming for more efficient, selective, and sustainable chemical transformations. The inherent structural features of this compound make its scaffold a promising platform for designing new catalytic systems. The nitrogen atoms in the molecule—both the pyridine ring nitrogen and the exocyclic amine—can act as coordination sites for metal ions. This property is fundamental to the design of transition metal catalysts. uwa.edu.au
By modifying the this compound core, new ligands can be synthesized. For example, conversion of the amino group into a more complex structure, such as a Schiff base or a phosphine (B1218219), can generate bidentate or tridentate ligands. These ligands can then be complexed with transition metals like palladium, nickel, copper, or rhodium to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. uwa.edu.au The methylsulfanyl group, while primarily an electronic modifier, can also offer a soft sulfur donor site for certain metals, potentially influencing the catalyst's stability and selectivity.
Beyond metal catalysis, there is growing interest in organocatalysis, where small organic molecules are used to accelerate reactions. nih.gov The basicity of the nitrogen atoms in this compound allows it to function as a Brønsted or Lewis base catalyst in certain reactions. Derivatives of this compound could be designed to catalyze reactions such as Michael additions, aldol (B89426) reactions, or acyl transfer reactions. The pyridine motif is a common feature in many established organocatalysts, and the specific substitution pattern of this compound offers a unique electronic and steric profile that could be exploited to develop new catalysts with novel reactivity or selectivity. While direct applications may still be emerging, the potential for this scaffold to serve as a precursor to advanced catalysts is an active area of research.
Table 2: Potential Catalytic Applications of Scaffolds Derived from this compound
| Catalyst Type | Potential Application | Role of the Pyridine Scaffold | Relevant Concepts |
| Transition Metal Catalyst | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Serves as a ligand for the metal center | Coordination Chemistry, Homogeneous Catalysis |
| Organocatalyst | Base-catalyzed reactions (e.g., Aldol, Michael) | Acts as a Brønsted or Lewis base | Acid-Base Catalysis, Asymmetric Catalysis |
| Phase Transfer Catalyst | Reactions in biphasic systems | Forms quaternary ammonium (B1175870) salts to transport anions | Interfacial Catalysis |
Synthesis and Chemical Transformations of 4 Methylsulfanyl Pyridin 3 Amine Derivatives and Analogues
Design Principles for Derivatives Based on the 4-(Methylsulfanyl)pyridin-3-amine Scaffold
The design of derivatives based on the this compound scaffold is often guided by the principles of bioisosteric replacement and structure-activity relationship (SAR) studies. The pyridine (B92270) ring itself is a common motif in many pharmaceuticals, valued for its ability to improve metabolic stability, enhance permeability, and address protein-binding issues. nih.gov The amino and methylsulfanyl groups at the 3- and 4-positions, respectively, provide key hydrogen bonding capabilities and opportunities for further functionalization.
In the context of kinase inhibitors, for example, the this compound core can be strategically modified to target specific enzymes. For instance, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, structure-based optimization led to the design of imidazo[1,2-a]pyridine-thiophene derivatives. nih.gov These designs often involve the introduction of various substituents on the pyridine ring and derivatization of the amino and methylsulfanyl groups to enhance potency and selectivity. nih.gov Similarly, in the design of selective COX-2 inhibitors, the methylsulfonyl group (an oxidized form of methylsulfanyl) has been identified as a key pharmacophore that can be incorporated into the design of new derivatives. researchgate.netnih.govbohrium.com
Functionalization of the Pyridine Ring of this compound
The pyridine ring of this compound and its analogues is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to modulate the compound's properties. One common approach involves the nucleophilic substitution of groups on the pyridine ring. For example, the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine proceeds via nucleophilic substitution of the cyano group, leading to the formation of a new C-N bond and functionalization of the resulting pyridine precursor. pleiades.online
Another strategy for functionalizing the pyridine ring is through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridine derivatives. organic-chemistry.org The specific regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Derivatization at the Amino Group
The amino group of this compound is a primary site for derivatization, allowing for the introduction of various functional groups through reactions such as acylation, alkylation, and sulfonylation. These modifications can significantly impact the biological activity of the resulting derivatives.
A common derivatization strategy involves the reaction of the amino group with various electrophiles. For instance, the synthesis of N-phenylimidazo[1,2-a]pyridin-3-amine derivatives involves the reaction of aniline (B41778) derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines. nih.gov This creates a new imidazole (B134444) ring fused to the pyridine, with a substituted phenylamino (B1219803) group at the 3-position. researchgate.netnih.gov
Furthermore, the amino group can be incorporated into more complex heterocyclic systems. For example, the reaction with N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates followed by treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives. mdpi.com Derivatization of the amino group with small alkyl groups has also been shown to be a viable strategy. nih.gov
A variety of reagents can be used for the derivatization of primary and secondary aliphatic amines, including o-phthalaldehyde (B127526) (OPA), 2,4-dinitrofluorobenzene (DNFB), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.com
Transformations of the Methylsulfanyl Group in Derivatives
The methylsulfanyl group in derivatives of this compound can undergo various chemical transformations, providing another avenue for structural diversification. A key transformation is the oxidation of the methylsulfanyl group (-SMe) to a methylsulfinyl (-S(O)Me) or a methylsulfonyl (-SO2Me) group. This oxidation is significant as the methylsulfonyl group is a known pharmacophore in many biologically active compounds, particularly as a hydrogen bond acceptor. researchgate.netnih.govbohrium.com
Conversely, the methylsulfanyl group can also be a target for substitution reactions. For example, the SMe group in certain pyrimidine (B1678525) derivatives can be displaced by ammonia (B1221849) to yield the corresponding amine. nih.gov This highlights the versatility of the methylsulfanyl group as a handle for further functionalization.
Synthesis of Fused Pyridine Systems Incorporating the this compound Moiety
The this compound moiety can be incorporated into various fused heterocyclic systems, leading to the creation of novel chemical entities with diverse pharmacological properties. The synthesis of these fused systems often involves multi-step reaction sequences.
One prominent example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. This is typically achieved through the condensation of an α-haloketone with a 2-aminopyridine (B139424) derivative. nih.govresearchgate.net For instance, the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone generates an intermediate that, upon condensation with various 2-aminopyridines, yields 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines. researchgate.netnih.gov
Another approach involves the construction of the pyridine ring onto an existing heterocyclic scaffold. For example, the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine, followed by a reaction with norbornadiene under pressure, results in the transformation of the 1,2,4-triazine (B1199460) ring into a pyridine ring, yielding N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine derivatives. pleiades.online
Furthermore, pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine systems can be synthesized through a one-pot reaction of a functionalized maleimide (B117702) with a 2-aminopyridine, involving nucleophilic attack, elimination of the methylsulfanyl group, and subsequent cyclization. beilstein-journals.org Pyrazolo[3,4-d]pyrimidine inhibitors have also been prepared, demonstrating potent inhibition of certain kinases. nih.gov
Advanced Analytical Methodologies in Research on 4 Methylsulfanyl Pyridin 3 Amine
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopy is the primary tool for elucidating the molecular structure of 4-(Methylsulfanyl)pyridin-3-amine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy allows for an unequivocal confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: In ¹H NMR spectra, the protons of the methylsulfanyl (-SCH₃) group are expected to appear as a distinct singlet. In analogous compounds, this singlet is typically observed around δ 2.3-2.6 ppm. cdnsciencepub.compleiades.onlineresearchgate.net The protons of the primary amine (-NH₂) group generally appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O), a characteristic feature used for its identification. libretexts.orgresearchgate.netnih.gov The aromatic protons on the pyridine (B92270) ring exhibit complex splitting patterns (multiplets) in the downfield region of the spectrum, consistent with their electronic environment.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methyl group (-SCH₃) is typically found in the upfield region, while the carbons of the pyridine ring are deshielded and appear further downfield. libretexts.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₆H₈N₂S, 140.04 g/mol ). researchgate.net A characteristic fragmentation pattern for primary amines is α-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in the molecule. Primary amines are characterized by a pair of N-H stretching absorption bands, typically appearing in the region of 3300-3500 cm⁻¹. libretexts.org One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode. libretexts.org In similar aromatic amine structures, these bands have been observed around 3429 cm⁻¹ and 3293 cm⁻¹. raco.cat Other characteristic bands for the aromatic C-H and C=C/C=N bonds of the pyridine ring would also be present. raco.cat
| Technique | Functional Group | Expected/Reported Observation | Reference |
|---|---|---|---|
| ¹H NMR | -SCH₃ (Methyl) | Singlet, ~2.3–2.6 ppm | cdnsciencepub.compleiades.onlineresearchgate.net |
| -NH₂ (Amine) | Broad singlet, D₂O exchangeable | libretexts.orgresearchgate.netnih.gov | |
| Pyridine-H | Multiplets in the aromatic region (downfield) | libretexts.org | |
| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z corresponding to the molecular weight | researchgate.net |
| IR Spec. | -NH₂ (Amine) | Two distinct N-H stretching bands at ~3300–3500 cm⁻¹ | libretexts.orgraco.cat |
| Pyridine Ring | C=C and C=N stretching bands | raco.cat |
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research (e.g., TLC, HPLC)
Chromatographic techniques are vital in the synthesis and purification of this compound, enabling researchers to monitor reaction progress and assess the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., hexane (B92381) and ethyl acetate), the consumption of starting materials and the formation of the product can be visualized. nih.govajgreenchem.com The product, this compound, will have a specific retention factor (Rf) value under a given set of conditions, distinguishing it from other components in the mixture. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of the synthesized compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a gradient mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.com The compound will elute at a characteristic retention time (tR), and the area of its peak in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. mdpi.com Purity is often assessed using a UV detector, and coupling the HPLC system to a mass spectrometer (LC-MS) provides simultaneous purity data and mass confirmation, enhancing the reliability of the analysis. researchgate.netdundee.ac.uk
| Technique | Application | Typical Conditions | Reference |
|---|---|---|---|
| TLC | Reaction Monitoring | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate (B1210297) | nih.govajgreenchem.com |
| HPLC | Purity Assessment | Stationary Phase: C18 or C8 column | mdpi.com |
| Mobile Phase: Water/Methanol or Water/Acetonitrile gradient | mdpi.com | ||
| LC-MS | Purity & Identity Confirmation | Combines HPLC separation with mass spectrometry detection | researchgate.netdundee.ac.uk |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a single crystal of this compound. This method provides unambiguous proof of structure and offers deep insights into the molecule's conformation and intermolecular interactions in the solid state.
To perform this analysis, a high-quality single crystal of the compound is required, which can be grown by slow evaporation of a suitable solvent. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the atomic arrangement.
The data obtained from a crystallographic study includes:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity. researchgate.net
Conformation: The exact conformation of the molecule, including the dihedral angle between the plane of the pyridine ring and the substituents. In related structures, the planarity and torsion angles are key reported parameters. nih.govresearchgate.net
| Parameter Determined | Significance | Reference |
|---|---|---|
| Molecular Structure | Unambiguous confirmation of atomic connectivity | researchgate.net |
| Bond Lengths & Angles | Provides precise geometric data for the molecule | researchgate.net |
| Torsion & Dihedral Angles | Defines the 3D conformation and orientation of substituents | nih.gov |
| Intermolecular H-Bonds | Reveals primary interactions governing crystal packing (e.g., N-H···N) | researchgate.netiucr.org |
| Crystal Packing | Describes the overall arrangement of molecules in the solid state | researchgate.net |
Future Research Directions and Emerging Avenues for 4 Methylsulfanyl Pyridin 3 Amine Chemistry
Exploration of Unconventional Reactivity and Novel Synthetic Pathways
Future research will likely move beyond traditional transformations and explore the untapped reactivity of the 4-(Methylsulfanyl)pyridin-3-amine scaffold. This includes harnessing modern synthetic tools to forge new bonds in ways that were previously challenging or inefficient.
A major area of future focus will be the direct C-H functionalization of the pyridine (B92270) ring. rsc.orgyoutube.com This atom-economical approach avoids the need for pre-functionalized starting materials, a cornerstone of green chemistry. rsc.orgnih.gov For this compound, the directing capabilities of the amino and methylsulfanyl groups could be exploited to achieve regioselective C-H activation at the C-2, C-5, and C-6 positions. rsc.orgresearchgate.net Research into transition-metal-catalyzed C-H activation, using metals like palladium, rhodium, or iridium, could unlock novel pathways to arylated, alkylated, or aminated derivatives. youtube.comresearchgate.netnih.gov The interplay between the directing groups will be a fascinating area of study, potentially allowing for switchable regioselectivity based on the choice of catalyst and reaction conditions. rsc.orgimperial.ac.uk
Photocatalysis represents another frontier, offering mild and selective reaction conditions. nih.govconsensus.app The sulfur-containing moiety, in particular, can be a handle for radical-based transformations. researchgate.net Visible-light-mediated reactions could enable novel C-C and C-heteroatom bond formations. For instance, the generation of pyridinyl radicals from pyridinium (B92312) intermediates could lead to unique functionalization patterns distinct from classical Minisci-type reactions. acs.org The development of photocatalytic cycles for sulfenylation, sulfonylation, or even cross-coupling reactions involving the methylsulfanyl group would be a significant advancement. researchgate.netbohrium.com
Furthermore, the development of novel multicomponent reactions (MCRs) and tandem reaction cascades will be crucial. researchgate.netmdpi.com MCRs that incorporate this compound as a key component could rapidly build molecular complexity from simple precursors in a single step. researchgate.net For example, a modified Kröhnke pyridine synthesis or related condensation reactions could be designed to produce highly substituted and functionalized pyridines that are otherwise difficult to access. wikipedia.orgrequimte.pt
Table 1: Potential Unconventional Reactions for this compound
| Reaction Type | Potential Site of Reaction | Enabling Technology | Potential Outcome |
| C-H Arylation | C-2, C-5, C-6 | Palladium/Rhodium Catalysis | Direct formation of biaryl structures |
| C-H Alkylation | C-2, C-5, C-6 | Photoredox Catalysis | Introduction of alkyl fragments |
| Radical Sulfonylation | C-2, C-5, C-6 | Visible-Light Photocatalysis | Synthesis of pyridyl sulfones |
| Multicomponent Reaction | Amino Group, Pyridine Ring | One-Pot Synthesis | Rapid assembly of complex fused heterocycles |
| Ring Expansion | Isoxazole Annulation | Rhodium Carbenoid | Synthesis of novel bicyclic systems nih.gov |
Integration into Automated Synthesis and Flow Chemistry Platforms
The demand for large libraries of compounds for drug discovery and materials science necessitates the adoption of high-throughput synthetic methods. Integrating the chemistry of this compound into automated and flow chemistry platforms is a logical and impactful future direction.
Flow chemistry , or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under high pressure and temperature. nih.govacs.org For the synthesis of derivatives of this compound, flow reactors could be employed for hazardous reactions, such as nitration or halogenation, or for reactions requiring precise temperature control. nih.govacs.org The development of multistep flow syntheses, where crude reaction mixtures are passed through sequential reactor coils and purification cartridges, could enable the automated production of complex molecules without the need for isolating intermediates. nih.govresearchgate.net This has been successfully demonstrated for the synthesis of imidazo[1,2-a]pyridines from aminopyridines. nih.govresearchgate.net
Automated synthesis platforms , often coupled with flow chemistry, can be programmed to perform a large number of reactions in parallel, facilitating the rapid generation of compound libraries. researchgate.netuchicago.edu By using a modular approach, where different reaction partners are systematically combined with this compound, vast chemical spaces can be explored efficiently. uchicago.edu This would be particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. An automated system could, for example, perform a series of amide couplings with a library of carboxylic acids at the 3-amino position, followed by a set of Suzuki or Buchwald-Hartwig cross-coupling reactions at a halogenated C-2 or C-6 position.
Table 2: Potential Applications in Automated and Flow Synthesis
| Platform | Application | Advantage | Example Reaction |
| Flow Reactor | Scalable production of derivatives | Improved safety and efficiency | Synthesis of fused pyrimidinones (B12756618) and quinolones acs.org |
| Automated Synthesizer | High-throughput library synthesis | Rapid exploration of chemical space | Parallel amide coupling or Suzuki cross-coupling |
| Microreactor System | Precise control over reaction conditions | Enhanced mixing and heat transfer | Optimization of multistep continuous flow processes nih.gov |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
As computational power increases, the role of theoretical chemistry in predicting and understanding chemical reactivity becomes more prominent. For this compound, advanced computational modeling will be an invaluable tool for guiding synthetic efforts.
Density Functional Theory (DFT) can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. nih.govscispace.combohrium.com By calculating properties such as frontier molecular orbital (HOMO/LUMO) energies, electrostatic potential maps, and atomic charges, researchers can predict the most likely sites for electrophilic or nucleophilic attack. nih.govnih.gov For example, DFT calculations could help to resolve the regioselectivity of C-H functionalization by comparing the activation barriers for reaction at different positions on the pyridine ring. acs.orgacs.org Such models can also predict the impact of substituents on the reactivity of the pyridine nitrogen. rsc.org
Predictive synthesis models, which use machine learning and artificial intelligence to analyze vast datasets of chemical reactions, are an emerging area. By training these models on known pyridine functionalization reactions, it may become possible to predict the optimal conditions for a desired transformation of this compound, or even to suggest novel, non-intuitive reaction pathways. These computational tools can significantly reduce the amount of empirical experimentation required, saving time and resources. nih.gov
Table 3: Computational Modeling Approaches and Their Applications
| Modeling Technique | Predicted Property | Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution | Predicting regioselectivity in electrophilic and nucleophilic reactions nih.govscispace.com |
| Transition State Theory | Reaction kinetics and activation barriers | Understanding reaction mechanisms and substituent effects acs.org |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Simulating interactions with catalysts or biological macromolecules |
| Machine Learning Models | Reaction outcome prediction | Guiding the design of new synthetic routes and optimizing reaction conditions |
Sustainable and Atom-Economical Synthesis Innovations Pertaining to this compound
The principles of green chemistry are increasingly guiding synthetic design, emphasizing the need for processes that are safe, efficient, and environmentally benign. rasayanjournal.co.innih.govmdpi.com Future research on this compound will undoubtedly be influenced by these principles.
A key focus will be on maximizing atom economy , which is a measure of how efficiently atoms from the starting materials are incorporated into the final product. wikipedia.orgrsc.org As mentioned earlier, C-H activation is a prime example of an atom-economical reaction, as it avoids the use of leaving groups that end up as waste. rsc.orgnih.gov Other strategies include the use of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, reducing the need for intermediate workups and purifications. rsc.org
The development of synthetic routes that utilize renewable feedstocks and green solvents is another important avenue. bohrium.comacs.org While the synthesis of the pyridine core itself can be resource-intensive, exploring bio-based starting materials or developing catalytic cycles that operate in water or other environmentally friendly solvents would be a significant step forward. mdpi.comacs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also aligns with the goals of sustainable chemistry. nih.govbohrium.com Porous carbon materials, for instance, are being explored as low-cost and environmentally friendly catalysts for the synthesis of functional heterocycles. bohrium.com
Finally, minimizing energy consumption by developing reactions that proceed under milder conditions, such as those enabled by photocatalysis or biocatalysis, will be a continuing trend. bohrium.comnih.gov The application of microwave-assisted synthesis can also contribute to greener protocols by reducing reaction times and often improving yields. mdpi.comnih.govfigshare.com
Table 4: Green Chemistry Strategies for this compound Chemistry
| Green Chemistry Principle | Strategy | Example Application |
| Atom Economy | C-H Functionalization | Direct arylation of the pyridine ring without pre-halogenation rsc.orgrsc.org |
| Use of Renewable Feedstocks | Biosourced Starting Materials | Exploring synthetic routes from biomass-derived platform molecules acs.org |
| Benign Solvents | Aqueous or Solvent-Free Reactions | Performing multicomponent reactions in water or under neat conditions researchgate.net |
| Energy Efficiency | Photocatalysis/Microwave Synthesis | Driving reactions with visible light or microwave irradiation instead of high heat nih.govmdpi.com |
| Catalysis | Recyclable Heterogeneous Catalysts | Using solid-supported catalysts for easier product purification and catalyst reuse bohrium.com |
Q & A
Q. Optimization Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Acidic or basic catalysts (e.g., NaH) improve reaction rates.
- Temperature control : Room temperature for condensation vs. reflux for alkylation .
How is structural characterization of this compound performed, and what analytical techniques are critical?
Q. Basic Characterization Workflow :
- NMR spectroscopy : 1H/13C-NMR confirms substituent positions and purity. For example, aromatic protons appear at δ 7.0–8.5 ppm, while methylsulfanyl groups resonate near δ 2.5 ppm .
- FTIR : Stretching vibrations for C-S (∼650 cm⁻¹) and N-H (∼3300 cm⁻¹) validate functional groups .
- HRMS : Exact mass determination (e.g., m/z 334.1556 [M+H]+) ensures molecular integrity .
Q. Advanced Techniques :
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For example, SHELXL software refines torsion angles (e.g., pyridine-pyrazole dihedral angles of 6.4°) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal lattices .
How can researchers resolve contradictions in biological activity data for this compound derivatives?
Q. Advanced Data Analysis :
- Dose-response validation : Replicate IC50 assays using standardized cell lines (e.g., HeLa for cytotoxicity) to confirm potency variations .
- Metabolic stability testing : Compare half-life (t½) in liver microsomes to rule out pharmacokinetic interference .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing methylsulfanyl with ethylsulfanyl) to isolate SAR trends .
Q. Example Contradiction :
- A derivative may show high in vitro antimicrobial activity but low in vivo efficacy due to poor bioavailability. Solution: Introduce hydrophilic groups (e.g., -OH) to improve solubility .
What computational strategies are used to predict target interactions of this compound?
Q. Advanced Modeling Approaches :
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2) using crystal structures (PDB ID: 5KIR). Focus on sulfonamide pocket interactions .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2 Å for stable binding) .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with bioactivity (R² >0.85) .
How do substituents influence the structure-activity relationship (SAR) of this compound?
Q. Key SAR Insights :
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| -OCH₃ | Para | ↑ Anticancer (IC50: 8 µM) | |
| -CF₃ | Meta | ↑ Lipophilicity (logP: 2.9) | |
| -Cl | Ortho | ↓ Solubility (2 mg/mL) |
Q. Methodology :
- Synthesize derivatives via parallel synthesis.
- Test against target panels (e.g., NCI-60 for cancer) and compute ADMET properties (SwissADME) .
What challenges arise in crystallographic studies of this compound derivatives?
Q. Advanced Crystallography :
- Twinned crystals : Use SHELXL's TWIN/BASF commands to refine data .
- Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., tetrahydrofuran rings) .
- Absolute configuration : Determine via Flack parameter (e.g., 0.05(8)) using resonant scattering .
Q. Data Collection :
- Beamline selection : High-flux synchrotron sources (λ = 0.7 Å) for weakly diffracting crystals .
How do methodological variations in synthesis impact yield and purity?
Q. Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
